N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide
Description
N-(4-Iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is a nicotinamide derivative featuring a 4-iodophenyl group and a 3,4,4-trifluoro-3-butenylsulfanyl substituent.
- Nicotinamide core: Provides hydrogen-bonding capacity via the carboxamide group.
- Sulfanyl linker: Enhances conformational flexibility and influences intermolecular interactions.
- Aromatic substituents: The 4-iodophenyl group introduces steric bulk and electronic effects distinct from other halogenated or heterocyclic substituents .
Properties
IUPAC Name |
N-(4-iodophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3IN2OS/c17-13(14(18)19)7-9-24-16-12(2-1-8-21-16)15(23)22-11-5-3-10(20)4-6-11/h1-6,8H,7,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBWCZHFSGOCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline, 3,4,4-trifluoro-3-buten-1-ol, and nicotinic acid.
Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as halogenation, esterification, and amination.
Coupling Reactions: The key step in the synthesis is the coupling of the 4-iodophenyl group with the 3,4,4-trifluoro-3-butenyl group, typically facilitated by palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The iodine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, potassium thiolate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Azides, thiols, ethers.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide serves as a versatile intermediate for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study the interactions of iodine and fluorine-containing molecules with biological systems. Its ability to undergo various chemical modifications makes it a useful tool in the development of bioactive compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its ability to form stable complexes with metals also makes it useful in catalysis and material science.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and fluorine atoms in the compound can form strong interactions with these targets, potentially inhibiting or modulating their activity. The sulfur atom can also participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Iodo vs. Benzodioxol or Chlorophenyl Groups
The 4-iodophenyl group differentiates the target compound from:
- N-(4-Chlorophenyl) sulfanyl acetamides: Chlorine’s smaller atomic radius and electronegativity reduce steric hindrance and polarizability relative to iodine. For example, in N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, the chlorophenyl group facilitates tighter intermolecular N–H⋯Cl hydrogen bonds in crystal structures .
Table 1: Substituent Comparison
*Calculated based on C₁₆H₁₂F₃IN₂O₂S.
Core Structure: Nicotinamide vs. Acetamide or Phthalimide
The nicotinamide core distinguishes the target compound from:
- Acetamide derivatives: Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide lack the pyridine ring, reducing π-conjugation and altering hydrogen-bonding motifs. For instance, their crystal structures exhibit S(7) ring motifs via intramolecular N–H⋯N bonds, whereas nicotinamide derivatives may prioritize N–H⋯O interactions .
- Phthalimide derivatives : 3-Chloro-N-phenyl-phthalimide features a rigid isoindole-1,3-dione core, enabling high thermal stability and crystallinity. In contrast, the nicotinamide core offers greater solubility in polar solvents due to its carboxamide group .
Hydrogen Bonding and Crystal Packing
While the target compound’s crystal structure remains uncharacterized, analogs provide insights:
- N-(4-Chlorophenyl) acetamide : Forms inversion dimers via N–H⋯N bonds and 3D networks through bifurcated N–H⋯O and C–H⋯O interactions .
- Phthalimide derivatives : Exhibit layered structures stabilized by halogen⋯π interactions. The iodine atom in the target compound may promote I⋯S or I⋯N halogen bonding, influencing packing efficiency .
Research Implications
Biological Activity
N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide (CAS No. 339106-86-4) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity based on available research findings, including case studies and relevant data.
- Molecular Formula : C₁₆H₁₂F₃IN₂OS
- Molecular Weight : 464.24 g/mol
- Boiling Point : 438.6 ± 45.0 °C (predicted)
- Density : 1.71 ± 0.1 g/cm³ (predicted)
- pKa : 10.73 ± 0.70 (predicted)
Antitumor Activity
Preliminary studies have indicated that this compound exhibits significant antitumor properties. Research has shown that this compound can induce apoptosis in various cancer cell lines through multiple mechanisms.
-
Mechanism of Action :
- The compound has been observed to arrest the cell cycle at the S phase.
- It alters the balance of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction and activation of caspase pathways.
-
Case Study Findings :
- In vitro tests demonstrated that the compound exhibited a high inhibition rate against several cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma).
- The IC50 values ranged from 6.92 μM to 8.99 μM, indicating potent cytotoxic effects compared to established drugs like Sunitinib.
Table 1: In Vitro Antitumor Activity
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
Enzyme Inhibition
Research has suggested that this compound may also act as an inhibitor of specific enzymes involved in cancer progression:
- Farnesyltransferase Inhibition : Molecular docking studies indicate that the compound binds effectively to the farnesyltransferase active site, which is crucial for the post-translational modification of proteins involved in cell signaling pathways related to cancer.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide?
The compound can be synthesized via nucleophilic substitution and condensation reactions. Key steps include:
- Thiol activation : React the thiol-containing precursor (e.g., 3,4,4-trifluoro-3-butenyl thiol) with a base (e.g., KOH in ethanol) to generate a thiolate intermediate .
- Coupling with nicotinamide derivative : Introduce the activated thiol to a halogenated nicotinamide intermediate under reflux conditions.
- Purification : Use solvent evaporation (e.g., methanol/ethyl acetate mixtures) for crystallization, achieving >90% yield .
Critical parameters : Optimize reaction time (6–12 hours), temperature (70–80°C), and stoichiometry (1:1.2 molar ratio of thiol to nicotinamide precursor) to minimize byproducts.
Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., iodophenyl and trifluoro-butenyl groups) .
- X-ray diffraction (XRD) : For single-crystal analysis, employ a Bruker APEXII diffractometer with MoKα radiation (λ = 0.71073 Å). Refinement via SHELXL2016 ensures accurate bond lengths and angles .
- Infrared (IR) spectroscopy : Confirm functional groups (e.g., C=O at ~1680 cm, C-I at ~500 cm) .
Advanced: How can discrepancies in crystallographic displacement parameters be resolved during refinement?
Discrepancies in anisotropic displacement parameters (ADPs) may arise from thermal motion or disorder. Mitigation strategies include:
- Hydrogen placement : Fix H-atom positions using SHELXL’s HFIX command, with U(H) = 1.2–1.5×U(parent atom) .
- Multi-scan correction : Apply SADABS for absorption and scaling to improve data quality .
- Validation tools : Use PLATON to check for missed symmetry or twinning .
Advanced: What experimental design is recommended to assess bioactivity against viral proteases (e.g., NS2B/NS3 Dengue protease)?
- Enzyme inhibition assays :
- Recombinant protease expression : Express and purify the target protease in E. coli.
- Fluorogenic substrate screening : Monitor cleavage kinetics (e.g., Boc-Gly-Arg-Arg-AMC) with/without the compound .
- IC determination : Use dose-response curves (0.1–100 µM) to quantify inhibition .
- Molecular docking : Perform AutoDock/Vina simulations to predict binding modes, focusing on sulfanyl and iodophenyl interactions with catalytic residues .
Advanced: How to analyze structure-activity relationships (SAR) with structural analogs?
- Substituent variation : Compare activity of iodo- (target compound) vs. chloro- or fluoro-substituted analogs (e.g., N-(4-chlorophenyl) derivatives in ) .
- Functional group impact : Assess the role of the sulfanyl group in hydrogen bonding (e.g., C—H···S interactions) using Hirshfeld surface analysis .
- Computational modeling : Calculate electrostatic potential maps (Gaussian 09) to correlate electron density with bioactivity .
Advanced: How to address contradictions in hydrogen-bonding networks observed in crystal structures?
- Geometry validation : Cross-reference hydrogen-bond distances (e.g., N—H···O = 2.8–3.2 Å) and angles (>120°) with tabulated data in and .
- DFT optimization : Refine H-atom positions using B3LYP/6-31G(d) to resolve ambiguities in experimental vs. theoretical geometries .
- Temperature effects : Account for thermal expansion by collecting data at 100 K (vs. 293 K in ) to reduce dynamic disorder .
Basic: What purification strategies ensure high-purity yields for this compound?
- Recrystallization : Use a 1:1 methanol/ethyl acetate mixture to isolate crystals with >95% purity .
- Column chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as the mobile phase .
- Purity validation : Confirm via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) .
Advanced: What are the challenges in optimizing synthetic routes for scale-up?
- Byproduct formation : Monitor for iodine displacement byproducts (e.g., aryl ethers) using TLC .
- Solvent selection : Replace ethanol with DMF for higher solubility of iodophenyl intermediates .
- Catalyst screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura coupling of iodophenyl precursors .
Basic: How to determine the compound’s stability under varying storage conditions?
- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition (e.g., hydrolysis of sulfanyl group) .
- Light sensitivity : Store in amber vials at -20°C; assess photodegradation using UV-Vis spectroscopy (λ = 254 nm) .
Advanced: How to resolve conflicting bioactivity data across different assay platforms?
- Assay standardization : Normalize data against positive controls (e.g., Ribavirin for antiviral assays) .
- Cellular vs. enzymatic activity : Compare IC in enzyme assays (e.g., protease inhibition) vs. cytotoxicity in Vero cells (CC) to distinguish target-specific effects .
- Meta-analysis : Use ANOVA to identify inter-lab variability in , and 17 datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
